molecular formula C9H9FO2 B6318317 3-Fluoro-2-methoxy-4-methylbenzaldehyde CAS No. 1779934-93-8

3-Fluoro-2-methoxy-4-methylbenzaldehyde

Cat. No. B6318317
CAS RN: 1779934-93-8
M. Wt: 168.16 g/mol
InChI Key: WSVCHNOJVYGUCA-UHFFFAOYSA-N
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Description

3-Fluoro-2-methoxy-4-methylbenzaldehyde is a chemical compound with the molecular formula C9H9FO2 . It is a useful reagent in the synthesis of resveratrol derivatives, which are potent inhibitors of lysine-specific demethylase 1 (LSD1), a therapeutic target for cancer treatment and other related diseases .


Molecular Structure Analysis

The molecular weight of 3-Fluoro-2-methoxy-4-methylbenzaldehyde is 168.16 . The InChI code for this compound is 1S/C9H9FO2/c1-11-8-6(5-10)3-2-4-7(8)9/h2-5H,1H3 .


Physical And Chemical Properties Analysis

3-Fluoro-2-methoxy-4-methylbenzaldehyde is a white to light yellow low melting crystalline mass . It has a molecular weight of 168.16 . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.

Safety and Hazards

The safety data sheet for a similar compound, 3-Fluoro-4-methylbenzaldehyde, indicates that it is combustible and causes skin and eye irritation. It may also cause respiratory irritation and may damage fertility or the unborn child. It is toxic to aquatic life with long-lasting effects . It is recommended to handle this compound with appropriate safety measures.

properties

IUPAC Name

3-fluoro-2-methoxy-4-methylbenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FO2/c1-6-3-4-7(5-11)9(12-2)8(6)10/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSVCHNOJVYGUCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)C=O)OC)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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